molecular formula C9H6F3N3O B3280570 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline CAS No. 71754-23-9

3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B3280570
CAS RN: 71754-23-9
M. Wt: 229.16 g/mol
InChI Key: FEPMSRYYFXNOOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds like “3-(Trifluoromethyl)aniline” and “3,5-Bis(trifluoromethyl)aniline” involve a benzene ring with an amine group and trifluoromethyl groups attached . The exact molecular structure of “3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline” would likely be similar but with an oxadiazol ring.


Chemical Reactions Analysis

Related compounds like “3,5-Bis(trifluoromethyl)aniline” have been used in various chemical reactions. For instance, it has been used in the synthesis of “N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline” via a titanium-catalyzed hydroamination reaction . A study on “Trifluoromethylarylation of alkenes using anilines” discusses a method that allows the trifluoromethylarylation of alkenes using anilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “3-(Trifluoromethyl)aniline” include a density of 1.29 g/mL at 25 °C, a melting point of 5 to 6 °C, and a boiling point of 187 to 188 °C .

Scientific Research Applications

Synthesis of Schiff’s Base

This compound has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base . Schiff’s bases are versatile compounds that have a wide range of applications, including use as ligands in coordination chemistry and as intermediates in organic synthesis.

Synthesis of 5,7-Bis(trifluoromethyl)aniline

It has also been used in the synthesis of 5,7-bis(trifluoromethyl)aniline . This compound is a useful building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.

Hydroamination Reaction

The compound has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction . Hydroamination reactions are important in the synthesis of amines, which are key intermediates in the production of pharmaceuticals, dyes, and polymers.

Synthesis of Organocatalysts

It has been used in the synthesis of N,N’-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, an organocatalyst . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.

Safety and Hazards

Safety data sheets for related compounds like “3,5-Bis(trifluoromethyl)aniline” indicate that they may cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation . They should be handled with appropriate protective equipment and used only in well-ventilated areas .

Mechanism of Action

Target of Action

It’s structurally similar compound, 3,5-bis(trifluoromethyl)aniline, has been used in the synthesis of various compounds . These include Schiff’s base , which is known to interact with various biological targets such as enzymes and receptors.

Mode of Action

It’s structurally similar compound, trifluralin, is known to inhibit root development by interrupting mitosis, thus controlling weeds as they germinate .

Biochemical Pathways

It’s structurally similar compound, trifluralin, is known to affect the mitotic process in plant cells .

Result of Action

Based on its structural similarity to trifluralin, it might exhibit herbicidal properties by inhibiting root development .

Action Environment

The action, efficacy, and stability of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline can be influenced by various environmental factors. For instance, Trifluralin, a structurally similar compound, is known to be inactivated in wet soils . This suggests that soil moisture levels could potentially influence the action of 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline.

properties

IUPAC Name

3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-7(15-16-8)5-2-1-3-6(13)4-5/h1-4H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPMSRYYFXNOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium dithionite (1.61 g, 9.2 mmol) and a catalytic amount of tetra-n-butylammonium bromide (20 mg) were added to a solution of 3-(3-nitrophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (1.6 g, 6.1 mmol) in THF—H2O (30 mL, 1:1 v/v), and the reaction mixture was stirred at room temperature for 2 h and monitored by TLC (petroleum ether/EtOAc 1:1). Solvent was removed under reduced pressure and the product was extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 30-35% EtOAc in petroleum ether) to afford 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (0.8 g, yield 57%). 1H NMR (300 MHz, CDCl3) δ 7.52-7.49 (dt, J=7.7 Hz, 1.2 Hz, 1H), 7.42 (m, 1H), 7.30 (t, J=8.0 Hz, 1H), 6.89-6.86 (ddd, J=7.9 Hz, 2.4 Hz, 0.9 Hz, 1H), 3.87 (br s, 2H). MS (ESI) m/z: Calculated for C9H6F3N3O: 229.05. found: 230.0 (M+H)+.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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